molecular formula C9H15N3O B1465702 2-[Ethyl(6-methylpyrimidin-4-yl)amino]ethan-1-ol CAS No. 1248479-82-4

2-[Ethyl(6-methylpyrimidin-4-yl)amino]ethan-1-ol

Cat. No.: B1465702
CAS No.: 1248479-82-4
M. Wt: 181.23 g/mol
InChI Key: NKXBGZKABFDEAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[Ethyl(6-methylpyrimidin-4-yl)amino]ethan-1-ol” is a chemical compound with the molecular formula C9H15N3O and a molecular weight of 181.23 g/mol. It is available for purchase from various chemical suppliers .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, 6-Arylisocytosines are prepared by classical cyclocondensation of guanidine salts with alkyl 3-aryl-3-oxopropanoates and the Suzuki cross coupling of 2-amino-6-chloropyrimidin-4(3H)-one with substituted benzene boronic acids . Another method involves the use of 3-aminopropanol and potassium carbonate in the mixture of 4,5-dichloro-6-ethylpyrimidine .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to an ethylamino group and an ethanol group.

Scientific Research Applications

Synthesis and Characterization

  • Bifunctional Pyridine-Aminopyrimidine/Aminopyridine Supramolecular Reagents : This compound is used in the synthesis of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents. These reagents are synthesized through palladium-catalyzed cross-coupling reactions and characterized by single-crystal X-ray crystallography, demonstrating its importance in the development of supramolecular chemistry (Aakeröy, Schultheiss, Desper, & Moore, 2007).

  • Synthesis of 2-Methylpyrimidin-4(3H)-ones and 4-Amino-6-(1-hydroxyalkyl)-2-methylpyrimidines : The compound is a precursor in the synthesis of 2-methylpyrimidin-4(3H)-ones and 4-amino-6-(1-hydroxyalkyl)-2-methylpyrimidines, showcasing its role in the production of various pyrimidine derivatives (Roberts, Landor, & Bolessa, 1994).

DNA Interaction and Docking Studies

  • Schiff Base Ligand Derived from 2,6-Diaminopyridine : Utilized in the synthesis of Schiff base ligands, which are then used to create metal complexes for DNA binding and docking studies. These studies are essential for developing potential drug candidates (Kurt, Temel, Atlan, & Kaya, 2020).

Quantum Chemical Insights and Structural Analysis

  • Arylsulfonylated 2-Amino-6-Methylpyrimidin Derivatives : This compound contributes to the synthesis and structural analysis of arylsulfonylated 2-amino-6-methylpyrimidin derivatives. The study includes quantum chemical insights into the structures and properties of these organic compounds, highlighting its utility in materials science and molecular engineering (Ali et al., 2021).

Antimicrobial Activity

  • Synthesis of Heterocyclic Derivatives for Antimicrobial Activity : The compound is employed in the synthesis of new heterocyclic derivatives containing 1,3-oxazepine, which are then tested for significant antibacterial activity against various bacterial strains, demonstrating its potential in the field of antimicrobial research (Mohammad, Ahmed, & Mahmoud, 2017).

Future Directions

The future directions for “2-[Ethyl(6-methylpyrimidin-4-yl)amino]ethan-1-ol” and similar compounds could involve further exploration of their potential as molecular scaffolds in the design of biologically active compounds. This could include the development of new drugs for various medical conditions, as has been done with similar compounds .

Properties

IUPAC Name

2-[ethyl-(6-methylpyrimidin-4-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-3-12(4-5-13)9-6-8(2)10-7-11-9/h6-7,13H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXBGZKABFDEAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=NC=NC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[Ethyl(6-methylpyrimidin-4-yl)amino]ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-[Ethyl(6-methylpyrimidin-4-yl)amino]ethan-1-ol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-[Ethyl(6-methylpyrimidin-4-yl)amino]ethan-1-ol
Reactant of Route 4
Reactant of Route 4
2-[Ethyl(6-methylpyrimidin-4-yl)amino]ethan-1-ol
Reactant of Route 5
Reactant of Route 5
2-[Ethyl(6-methylpyrimidin-4-yl)amino]ethan-1-ol
Reactant of Route 6
Reactant of Route 6
2-[Ethyl(6-methylpyrimidin-4-yl)amino]ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.